4-(1H-pyrrol-3-yl)butan-2-amine
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Overview
Description
4-(1H-pyrrol-3-yl)butan-2-amine is a chemical compound that features a pyrrole ring attached to a butan-2-amine chain. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-3-yl)butan-2-amine can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that are efficient and scalable. For example, a manganese-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles is a highly selective and atom-economic method . This process avoids the formation of unwanted by-products and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-3-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: Pyrrole rings can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrrole rings to pyrrolidines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolinones, while substitution reactions can produce N-alkylpyrroles .
Scientific Research Applications
4-(1H-pyrrol-3-yl)butan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-3-yl)butan-2-amine involves its interaction with specific molecular targets. Pyrrole derivatives often bind to enzymes or receptors, modulating their activity. For example, some pyrrole compounds inhibit kinases, which are enzymes involved in cell signaling pathways . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits diverse biological activities.
Pyrimidine: A six-membered ring with two nitrogen atoms, often found in nucleic acids and pharmaceuticals.
Uniqueness
4-(1H-pyrrol-3-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C8H14N2 |
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Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(1H-pyrrol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2/c1-7(9)2-3-8-4-5-10-6-8/h4-7,10H,2-3,9H2,1H3 |
InChI Key |
OZTAFKADQKRPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC=C1)N |
Origin of Product |
United States |
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